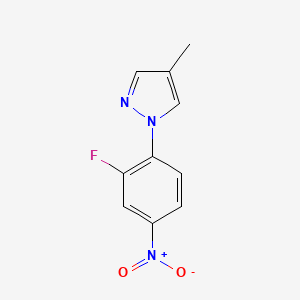
1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, and a methyl group on the pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 4-methyl-1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a pyrazole ring through cyclization. This can be achieved by reacting 2-fluoro-4-nitroaniline with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to inflammation, cell signaling, or metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, 1-(2-fluoro-4-nitrophenyl)pyrrolidine, and 1-(2-fluoro-4-nitrophenyl)azepane share structural similarities.
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3 |
InChI Key |
XWSIOZRQTUSIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904241.png)
![3,6-Dinitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B10904257.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10904260.png)
![4-benzyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10904266.png)
![Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10904269.png)
![[5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazino)methanone](/img/structure/B10904275.png)
![{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B10904278.png)
![2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl (2-phenoxyethyl)carbamodithioate](/img/structure/B10904281.png)
![3,4-dihydroquinolin-1(2H)-yl[2-(2,4-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B10904282.png)
![4-{(4Z)-4-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10904284.png)
![5-(furan-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10904285.png)
![methyl 5-({3-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10904295.png)

